molecular formula C8H10BrF2NO3S2 B6632348 5-bromo-N-(2,2-difluoro-3-hydroxypropyl)-2-methylthiophene-3-sulfonamide

5-bromo-N-(2,2-difluoro-3-hydroxypropyl)-2-methylthiophene-3-sulfonamide

Cat. No. B6632348
M. Wt: 350.2 g/mol
InChI Key: YXYMJCOIRVZAHE-UHFFFAOYSA-N
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Description

5-bromo-N-(2,2-difluoro-3-hydroxypropyl)-2-methylthiophene-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,2-difluoro-3-hydroxypropyl)-2-methylthiophene-3-sulfonamide involves the inhibition of the target enzymes through the formation of stable complexes. The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of the enzyme's activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(2,2-difluoro-3-hydroxypropyl)-2-methylthiophene-3-sulfonamide depend on the specific enzyme targeted. Inhibition of carbonic anhydrase has been shown to have potential therapeutic effects in glaucoma, epilepsy, and cancer. Inhibition of histone deacetylase has been shown to have potential therapeutic effects in cancer, inflammation, and neurodegenerative diseases. Inhibition of protein tyrosine phosphatase has been shown to have potential therapeutic effects in cancer and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-(2,2-difluoro-3-hydroxypropyl)-2-methylthiophene-3-sulfonamide in lab experiments is its high potency and selectivity towards the target enzymes. This allows for the use of lower concentrations of the compound, reducing the risk of toxicity and side effects. However, one of the main limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the use of 5-bromo-N-(2,2-difluoro-3-hydroxypropyl)-2-methylthiophene-3-sulfonamide in scientific research. One potential direction is the development of more potent and selective analogs of the compound for use in therapeutic applications. Another potential direction is the investigation of the compound's potential in other disease areas, such as metabolic disorders and infectious diseases. Additionally, the use of 5-bromo-N-(2,2-difluoro-3-hydroxypropyl)-2-methylthiophene-3-sulfonamide in combination with other drugs or therapies could also be explored as a potential strategy to enhance therapeutic efficacy.

Synthesis Methods

The synthesis of 5-bromo-N-(2,2-difluoro-3-hydroxypropyl)-2-methylthiophene-3-sulfonamide involves the reaction of 5-bromo-2-methylthiophene-3-sulfonamide and 2,2-difluoro-3-hydroxypropylamine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields.

Scientific Research Applications

5-bromo-N-(2,2-difluoro-3-hydroxypropyl)-2-methylthiophene-3-sulfonamide has been extensively studied for its potential applications in various fields. It has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, histone deacetylase, and protein tyrosine phosphatase. These enzymes are involved in various physiological and pathological processes, and their inhibition has been shown to have therapeutic potential in several diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

5-bromo-N-(2,2-difluoro-3-hydroxypropyl)-2-methylthiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrF2NO3S2/c1-5-6(2-7(9)16-5)17(14,15)12-3-8(10,11)4-13/h2,12-13H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYMJCOIRVZAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Br)S(=O)(=O)NCC(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrF2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2,2-difluoro-3-hydroxypropyl)-2-methylthiophene-3-sulfonamide

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